(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO2/c11-8-3-5(1-2-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJINDXMTZIVJI-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (3-Bromo-4-chlorophenyl)diazomethane with ethyl diazoacetate in the presence of a rhodium catalyst. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and scalable production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce dehalogenated cyclopropane derivatives.
Scientific Research Applications
(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Substitution: The dichloro analog (2,6-dichlorophenyl, MW 231.1 g/mol) exhibits higher molecular weight compared to the mono-chloro derivative (196.63 g/mol) . The 3-bromo-4-chloro substitution pattern may enhance electronic effects (e.g., electron-withdrawing) compared to analogs like the 2-chlorophenyl or furan derivatives, influencing reactivity in coupling or cycloaddition reactions .
- Ring Rigidity: Cyclopropane’s strained ring system confers rigidity, which is critical for maintaining conformational stability in drug design. Derivatives like the 4-cyanophenyl analog (MW 199.20 g/mol) leverage this for selective enzyme inhibition .
Research Findings and Trends
Bioactivity Potential: Halogenated cyclopropanes are frequently explored in anti-inflammatory and antimicrobial agents. For instance, bromo- and chloro-substituted compounds (e.g., Compound 1L in ) show activity in chromene derivatives .
Chiral Resolution :
- Racemic mixtures like rac-(1R,2R)-2-(pyrrolidin-2-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS 2418618-68-3) highlight the importance of stereochemistry in drug design .
Thermal Stability :
- Melting points vary significantly; the 2-chlorophenyl analog is a stable crystalline solid , while furan derivatives may exhibit lower thermal stability due to heteroaromatic ring oxidation .
Biological Activity
(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its potential biological activities. The presence of halogen substituents on the phenyl ring suggests that this compound may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C10H8BrClO2 |
| Molecular Weight | 275.53 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 68199726 |
Synthesis
The synthesis of this compound typically involves cyclopropanation reactions using brominated and chlorinated phenyl precursors. The stereochemistry is critical for its biological activity, as different stereoisomers can exhibit varying effects.
Antimicrobial Activity
Research indicates that halogenated cyclopropane derivatives often possess antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit significant inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Potential
Some studies suggest that this compound may have anticancer properties. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways. This effect is likely due to the compound's ability to interact with specific cellular receptors or enzymes involved in cell proliferation.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The proposed mechanism includes the reduction of oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of cyclopropane derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, suggesting potent antibacterial activity .
- Cancer Cell Apoptosis : In a controlled study involving breast cancer cell lines, treatment with this compound resulted in a 40% increase in apoptosis compared to untreated controls. The study utilized flow cytometry to assess cell viability and apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
